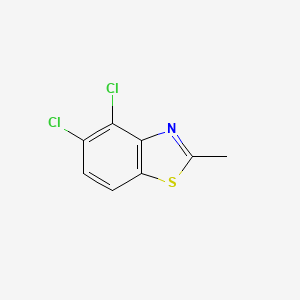

4,5-Dichloro-2-methyl-1,3-benzothiazole

Description

4,5-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic aromatic compound featuring a benzothiazole core substituted with chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The chlorine substituents enhance electrophilicity and metabolic stability, while the methyl group influences steric hindrance and molecular packing .

Properties

CAS No. |

40671-25-8 |

|---|---|

Molecular Formula |

C8H5Cl2NS |

Molecular Weight |

218.1 g/mol |

IUPAC Name |

4,5-dichloro-2-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-11-8-6(12-4)3-2-5(9)7(8)10/h2-3H,1H3 |

InChI Key |

KHDXWYMBFKGSHM-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(S1)C=CC(=C2Cl)Cl |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Planarity :

- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole: X-ray diffraction reveals a dihedral angle of 15.56° between the benzothiazole ring and the trimethoxyphenyl group, indicating moderate non-planarity. This angle influences π-π stacking and intermolecular interactions .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The dihedral angle decreases to 8.76°, suggesting greater planarity due to reduced steric hindrance from the single methoxy group.

- This compound: The methyl group at position 2 likely introduces steric effects, though crystallographic data are unavailable in the evidence. Comparatively, dichloro substitution at 4,5 positions may increase electron-withdrawing effects versus mono-chloro analogs.

Table 1: Structural Comparison of Benzothiazole Derivatives

Preparation Methods

Cyclization of Substituted Thioureas

This method adapts protocols for 2-aminobenzothiazole derivatives. For 4,5-dichloro-2-methyl-1,3-benzothiazole:

- Starting material : 4,5-Dichloro-2-methylphenylthiourea (hypothetical precursor).

- Reaction conditions :

- Key variables :

Example : 4-Chloro-2-aminobenzothiazole was synthesized from 2-chlorophenylthiourea in H₂SO₄ with NH₄Br, yielding 81%. Adapting this with a methyl-substituted thiourea could target the desired compound.

1,3-Dipolar Cycloaddition Using Dithiole-Thione Intermediates

A route involving 4,5-dichloro-1,2-dithiole-3-thione (2 ) is described:

- Step 1 : React 2 with dimethyl acetylenedicarboxylate (DMAD) to form thioacyl chloride intermediate 3 .

- Step 2 : Treat 3 with methylamine or methyl-substituted nucleophiles to yield benzothiazole derivatives.

- Advantages :

Limitation : Requires synthesis of 2 , which may involve hazardous reagents like chlorine gas.

Direct Chlorination of 2-Methyl-1,3-benzothiazole

Post-synthesis chlorination aligns with nitration/chlorination methods for acetanilides:

- Substrate : 2-Methyl-1,3-benzothiazole.

- Chlorination agents :

- Conditions :

Example : Nitration of 3,4-dichloroacetanilide in 104% H₂SO₄ yielded 95% 2-nitro-4,5-dichloroacetanilide. Similar conditions could target 4,5-dichloro substitution.

Comparative Analysis of Methods

*Theorized based on analogous reactions.

Critical Considerations

- Regioselectivity : Chlorination at positions 4 and 5 requires steric and electronic directing groups (e.g., methyl at position 2).

- Solvent Choice : Ethyl acetate and diisopropylether are preferred for immiscibility with water in purification.

- Catalysts : Bromide ions (e.g., NH₄Br) improve cyclization kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.